molecular formula C4H5NaO2 B3426736 Sodium methacrylate CAS No. 54193-36-1

Sodium methacrylate

Cat. No.: B3426736
CAS No.: 54193-36-1
M. Wt: 108.07 g/mol
InChI Key: SONHXMAHPHADTF-UHFFFAOYSA-M
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Description

Sodium methacrylate (SMA), the sodium salt of methacrylic acid (C₄H₅O₂Na), is a water-soluble, ionic monomer with a vinyl group that enables polymerization . It is commercially available as a white crystalline powder and polymerizes into sodium polyacrylate, a superabsorbent polymer (SAP) capable of absorbing hundreds of times its weight in water . SMA is widely used in hydrogels for biomedical applications (e.g., protein adsorption ), water treatment, and as a reactive intermediate in coatings, pharmaceuticals, and agriculture . Its ionic nature allows for pH- and temperature-responsive behavior in copolymer systems, making it valuable in smart materials .

Properties

IUPAC Name

sodium;2-methylprop-2-enoate
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InChI

InChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1
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InChI Key

SONHXMAHPHADTF-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

CC(=C)C(=O)[O-].[Na+]
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NaO2
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Related CAS

79-41-4 (Parent), 25087-26-7 (Parent)
Record name Sodium methacrylate
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Record name Sodium polymethacrylate
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DSSTOX Substance ID

DTXSID9044823
Record name Sodium methacrylate
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Molecular Weight

108.07 g/mol
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Physical Description

White odorless powder; [MSDSonline]
Record name Sodium methacrylate
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Solubility

Soluble in water
Record name SODIUM METHACRYLATE
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CAS No.

5536-61-8, 25086-62-8, 54193-36-1
Record name Sodium methacrylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium methacrylate can be synthesized through the neutralization of methacrylic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where methacrylic acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-purity methacrylic acid and sodium hydroxide, with careful control of temperature and pH to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: Sodium methacrylate undergoes various chemical reactions, including polymerization, esterification, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of sodium methacrylate primarily involves its ability to polymerize and form cross-linked networks. The polymerization process is initiated by free radicals, which generate reactive sites on the methacrylate molecules. These reactive sites then propagate the polymer chain by reacting with other methacrylate molecules, forming long polymer chains . The resulting polymers exhibit unique properties such as high molecular weight, flexibility, and resistance to breakage, which are essential for their various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium methacrylate belongs to the methacrylate family, which includes esters and salts with diverse substituents. Below is a comparative analysis of SMA with key analogs:

Methyl Methacrylate (MMA)

  • Structure: Non-ionic methyl ester (CH₂=C(CH₃)COOCH₃).
  • Solubility : Hydrophobic, soluble in organic solvents.
  • Key Properties : Forms rigid, transparent poly(methyl methacrylate) (PMMA) with high weather resistance.
  • Applications : Dental implants, optical lenses, and automotive coatings .
  • Research : Unlike SMA, MMA lacks ionic functionality, limiting its use in stimuli-responsive hydrogels. However, copolymerization with SMA enhances mechanical stability in hybrid materials .

Glycidyl Methacrylate (GMA)

  • Structure : Epoxy-functionalized ester (CH₂=C(CH₃)COOCH₂CHOCH₂).
  • Solubility : Moderate in polar solvents.
  • Key Properties : Reactive epoxy group enables crosslinking and post-polymerization modifications.
  • Applications : Adhesives, functional coatings, and zwitterionic biomaterials .
  • Research : GMA’s epoxy group allows covalent bonding with amines or thiols, unlike SMA’s ionic interactions. This makes GMA superior in creating durable, chemically anchored surfaces .

2-Hydroxyethyl Methacrylate (HEMA)

  • Structure : Hydroxyl-containing ester (CH₂=C(CH₃)COOCH₂CH₂OH).
  • Solubility : Hydrophilic, water-miscible.
  • Key Properties : Forms hydrogels with high biocompatibility and oxygen permeability.
  • Applications : Contact lenses, drug delivery systems, and tissue engineering .
  • Research : While both SMA and HEMA are hydrophilic, HEMA’s hydroxyl group supports hydrogen bonding, whereas SMA’s ionic charges enable pH-responsive swelling .

Citronellyl Methacrylate

  • Structure : Terpene-derived ester (CH₂=C(CH₃)COO-citronellyl).
  • Solubility : Amphiphilic (hydrophobic citronellyl chain + polar methacrylate).
  • Key Properties : Imparts fragrance and modifies starch hydrophobicity.
  • Applications : Biodegradable packaging, moisture-resistant films .
  • Research : Grafting citronellyl methacrylate onto starch enhances thermal stability (up to 300°C) and reduces moisture absorption compared to SMA-based SAPs .

Butyl Methacrylate (BuMA)

  • Structure : Long-chain alkyl ester (CH₂=C(CH₃)COO(CH₂)₃CH₃).
  • Solubility : Highly hydrophobic.
  • Key Properties : Provides flexibility and adhesion in copolymers.
  • Applications : Latex paints, pressure-sensitive adhesives .
  • Research : BuMA’s hydrophobicity contrasts with SMA’s water affinity. In mortar additives, BuMA-based latexes improve compressive strength, whereas SMA enhances water retention .

Comparative Data Table

Compound Structure Type Solubility Key Property Primary Applications
This compound Ionic salt Water-soluble Superabsorbent, pH-responsive Hydrogels, agriculture, coatings
Methyl Methacrylate Non-ionic ester Organic-soluble Rigidity, transparency Dental materials, optics
Glycidyl Methacrylate Epoxy-functional Polar solvents Crosslinking capability Adhesives, functional coatings
2-HEMA Hydroxyl-containing Water-miscible Biocompatibility Contact lenses, drug delivery
Citronellyl Methacrylate Terpene ester Amphiphilic Thermal stability, fragrance Biodegradable polymers
Butyl Methacrylate Alkyl ester Hydrophobic Flexibility, adhesion Paints, adhesives

Key Research Findings

  • SMA in Hydrogels: SMA-based copolymers exhibit pH-dependent protein adsorption. At pH 7.4, SMA-rich hydrogels adsorb 90% of bovine serum albumin (BSA) due to electrostatic interactions, whereas non-ionic analogs like MMA show <20% adsorption .
  • Thermal Stability : Citronellyl methacrylate-grafted starch decomposes at 300°C, outperforming SMA-based SAPs (decomposition at 220°C) .
  • Mechanical Performance : GMA-crosslinked epoxy resins achieve tensile strengths of 45 MPa, surpassing SMA composites (30 MPa) due to covalent bonding .

Biological Activity

Sodium methacrylate (SMA) is a methacrylate monomer that has garnered interest in various biomedical applications due to its unique properties. This article explores the biological activity of this compound, focusing on its antimicrobial properties, biocompatibility, and potential applications in tissue engineering and drug delivery systems.

Overview of this compound

This compound is a water-soluble salt derived from methacrylic acid. It is commonly used in the synthesis of polymers and hydrogels, which can be tailored for specific biomedical applications. Its ability to form hydrogels makes it particularly useful in drug delivery and tissue engineering.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound and its derivatives. Research has shown that SMA can be incorporated into various polymeric matrices to enhance their antibacterial properties.

  • Mechanism of Action : The antimicrobial activity of SMA is primarily attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. This property is enhanced when SMA is copolymerized with other monomers, resulting in materials that exhibit significant bactericidal effects against a range of pathogens.
  • Case Study : A study demonstrated that methacrylate-based nanoparticles exhibited effective antibacterial activity against Staphylococcus aureus and Salmonella typhi. The incorporation of SMA into these nanoparticles improved their biocidal efficacy significantly, achieving up to 100% bacteriostasis at specific concentrations .

Biocompatibility

Biocompatibility is a crucial factor for any material intended for medical applications. This compound has been evaluated for its compatibility with biological tissues.

  • In Vitro Studies : Research involving mouse fibroblast cultures indicated that SMA-based materials did not significantly reduce cell viability at lower concentrations (up to 10 μg/mL), suggesting good biocompatibility. However, higher concentrations (20 μg/mL) led to a significant decrease in cell viability, indicating a dose-dependent cytotoxicity .
  • In Vivo Studies : Further studies involving animal models have confirmed the biocompatibility of SMA when used in controlled environments, such as bone cement formulations. These formulations showed promising results with minimal toxic effects on surrounding tissues .

Applications in Biomedical Engineering

This compound's unique properties make it suitable for various applications in biomedical engineering:

  • Hydrogels for Drug Delivery : SMA can be used to create hydrogels that facilitate controlled drug release. These hydrogels can be engineered to respond to environmental stimuli (e.g., pH or temperature), enhancing their effectiveness in targeted therapy.
  • Tissue Engineering Scaffolds : The incorporation of SMA into scaffold materials has been shown to promote cell adhesion and proliferation, making it an attractive option for tissue engineering applications. Conductive polymers combined with SMA have also been explored for their potential in nerve regeneration and other applications .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with this compound compared to other methacrylate derivatives:

CompoundAntimicrobial ActivityBiocompatibilityNotable Applications
This compound (SMA)ModerateHighDrug delivery systems, hydrogels
Methyl Methacrylate (MMA)LowModerateGeneral polymer applications
Poly(this compound)HighHighSorbents for environmental remediation
Antibacterial MethacrylatesHighVariableBone cements, coatings

Q & A

Basic Research Questions

Q. How is sodium methacrylate synthesized in laboratory settings, and what characterization methods ensure purity and structural integrity?

  • Methodological Answer : this compound is typically synthesized via the reaction of methacrylic acid with sodium hydroxide under controlled pH (7–8) and temperature (40–60°C). To confirm purity, use nuclear magnetic resonance (NMR) spectroscopy for structural validation (e.g., δH 5.7 and 6.1 ppm for vinyl protons) and Fourier-transform infrared spectroscopy (FTIR) to detect carboxylate stretches (~1550 cm⁻¹). Titration against standardized HCl can quantify residual acidity, while gel permeation chromatography (GPC) assesses molecular weight distribution in polymerized forms. Ensure reproducibility by documenting solvent choice (e.g., aqueous vs. ethanol-based systems) and reaction time .

Q. What experimental protocols are recommended for studying this compound’s copolymerization kinetics?

  • Methodological Answer : Use free-radical polymerization initiated by azobisisobutyronitrile (AIBN) or potassium persulfate (KPS) in a nitrogen atmosphere. Monitor conversion rates via gravimetric analysis or real-time NMR. For kinetic modeling, employ the Mayo-Lewis equation to predict copolymer composition drift. Differential scanning calorimetry (DSC) can track exothermic peaks to identify initiation and propagation phases. Include control experiments with varying initiator concentrations (e.g., 0.1–1.0 wt%) to validate rate dependencies .

Q. How should researchers handle this compound’s hygroscopicity during storage and experimentation?

  • Methodological Answer : Store the compound in desiccators with silica gel or molecular sieves. Prior to use, dry samples under vacuum (40–60°C) for 24 hours. During experiments, conduct reactions in anhydrous solvents (e.g., dried tetrahydrofuran) under inert gas. Use Karl Fischer titration to quantify residual water content, as moisture >0.5% can skew polymerization rates and molecular weights .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity ratios for this compound copolymer systems?

  • Methodological Answer : Conduct a systematic review of published reactivity ratios (e.g., r₁ for this compound and r₂ for comonomers like styrene or acrylamide) using databases like SciFinder and Web of Science. Apply network meta-analysis to assess heterogeneity across studies, considering variables like solvent polarity, temperature, and initiator type. Validate findings via controlled replication experiments with standardized conditions (e.g., fixed monomer feed ratios). Address discrepancies by evaluating measurement techniques (e.g., NMR vs. FTIR for monomer conversion) .

Q. What computational models best predict this compound’s behavior in aqueous solutions or polymer matrices?

  • Methodological Answer : Employ density functional theory (DFT) to model this compound’s electronic structure and solvation energy. Molecular dynamics (MD) simulations (e.g., using GROMACS) can predict diffusion coefficients and aggregation behavior in water. For polymer matrices, coarse-grained models reveal chain entanglement dynamics. Validate simulations against experimental data (e.g., small-angle X-ray scattering for micelle formation). Use software like Gaussian or Materials Studio for parameter optimization .

Q. How can researchers optimize this compound-based hydrogels for controlled drug delivery while minimizing cytotoxicity?

  • Methodological Answer : Design hydrogels via crosslinking with biodegradable agents (e.g., poly(ethylene glycol) diacrylate). Use Design of Experiments (DoE) to vary crosslinker density (5–20 mol%) and this compound content (10–50 wt%). Assess cytotoxicity via MTT assays on fibroblast cell lines (e.g., NIH/3T3). Monitor drug release kinetics using UV-Vis spectroscopy and Franz diffusion cells. Statistical tools like ANOVA identify significant variables affecting biocompatibility and release profiles .

Q. What advanced spectroscopic techniques elucidate this compound’s role in heterogeneous catalysis or surface modification?

  • Methodological Answer : Apply X-ray photoelectron spectroscopy (XPS) to analyze surface-bound this compound layers on metal oxides (e.g., TiO₂). In situ Raman spectroscopy tracks real-time polymerization on catalytic surfaces. For catalytic activity, use temperature-programmed desorption (TPD) to quantify adsorption/desorption kinetics. Pair with BET surface area analysis to correlate porosity with catalytic efficiency .

Guidance for Handling Contradictory Data

Q. How should researchers approach conflicting reports on this compound’s thermal stability in polymer composites?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under identical conditions (heating rate: 10°C/min, N₂ atmosphere) to compare decomposition temperatures (Td). Evaluate the impact of additives (e.g., clay nanoparticles) using Kissinger or Flynn-Wall-Ozawa methods to calculate activation energies. Cross-reference with differential thermal analysis (DTA) to distinguish between degradation and phase transitions. Address variability by standardizing sample preparation (e.g., solvent casting vs. melt blending) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium methacrylate
Reactant of Route 2
Sodium methacrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.